
3-Ethylcyclohexane-1,2-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylcyclohexane-1,2-dithiol is an organic compound with the molecular formula C8H16S2 It is a derivative of cyclohexane, where two adjacent carbon atoms are substituted with thiol groups (-SH) and one of the carbon atoms in the ring is substituted with an ethyl group (-C2H5)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylcyclohexane-1,2-dithiol typically involves the reaction of cyclohexene with ethylthiol in the presence of a catalyst. The reaction proceeds through the addition of thiol groups to the double bond of cyclohexene, followed by the introduction of the ethyl group. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 3-ethylcyclohexene-1,2-dione in the presence of hydrogen sulfide. This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylcyclohexane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 3-ethylcyclohexane-1,2-disulfide.
Reduction: Formation of 3-ethylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Ethylcyclohexane-1,2-dithiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-ethylcyclohexane-1,2-dithiol involves the interaction of its thiol groups with various molecular targets. The thiol groups can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2-dithiol: Lacks the ethyl group, making it less hydrophobic.
3-Methylcyclohexane-1,2-dithiol: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexane-1,2-dithiolane: Contains a dithiolane ring instead of free thiol groups.
Uniqueness: 3-Ethylcyclohexane-1,2-dithiol is unique due to the presence of both thiol groups and an ethyl group, which confer distinct chemical properties and reactivity. The ethyl group increases the hydrophobicity of the compound, potentially enhancing its interactions with hydrophobic biomolecules and surfaces.
Propriétés
Numéro CAS |
28679-10-9 |
|---|---|
Formule moléculaire |
C8H16S2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
3-ethylcyclohexane-1,2-dithiol |
InChI |
InChI=1S/C8H16S2/c1-2-6-4-3-5-7(9)8(6)10/h6-10H,2-5H2,1H3 |
Clé InChI |
QOQORWJNWLQESK-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


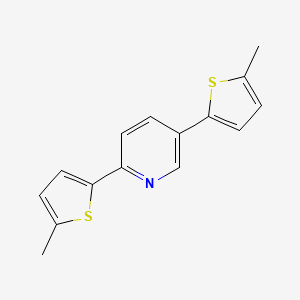

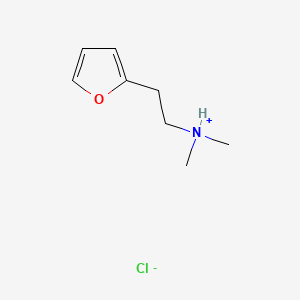

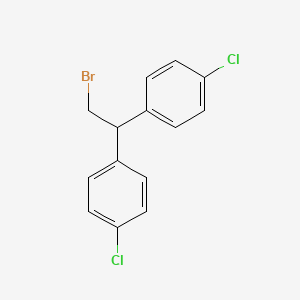
![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)
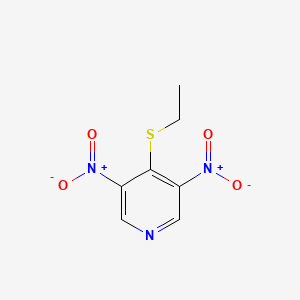
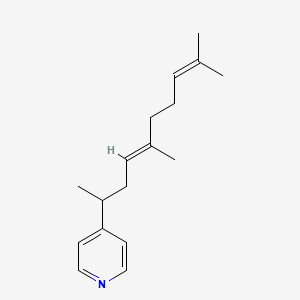
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
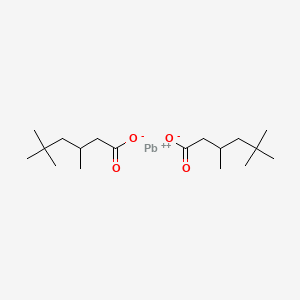
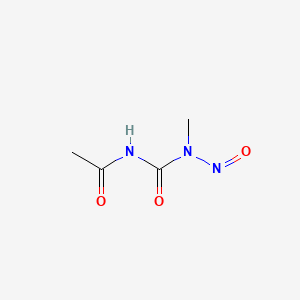
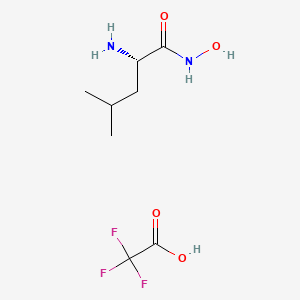
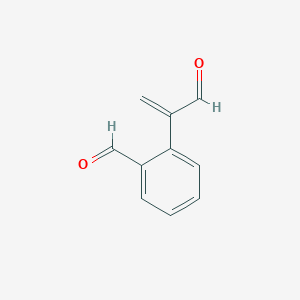
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)
